molecular formula C21H23Cl2N3O4S B2589131 N1-(2-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-67-8

N1-(2-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2589131
CAS RN: 898460-67-8
M. Wt: 484.39
InChI Key: JQLNFDSIZCXTSB-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23Cl2N3O4S and its molecular weight is 484.39. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They play a crucial role in the design of drugs due to their structural significance and biological activity. The compound could potentially be involved in the synthesis of biologically active piperidines, contributing to the discovery and evaluation of potential drugs.

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . This compound could serve as a suitable substrate for such syntheses, leading to a variety of piperidine derivatives with potential pharmacological activities.

Cyclization and Annulation Reactions

Piperidine derivatives are often obtained through intra- and intermolecular reactions, including cyclization and annulation . The compound may be used in these reactions to form complex structures that are valuable in medicinal chemistry.

Serotonin Receptor Research

The serotonin receptor subtype 6 (5-HT6), located within the central nervous system, is a target for the treatment of illnesses such as Alzheimer’s disease, obesity, and major depressive disorder . Derivatives of the compound could be synthesized and evaluated for their affinity for the 5-HT6 receptor, contributing to the development of new treatments.

Aza-Michael Addition Reactions

The compound has potential use in aza-Michael addition reactions, which are useful for constructing complex molecules . Such reactions could lead to the synthesis of bioactive heterocycles, which are important in drug discovery.

Biological Activity and Drug Discovery

The piperidine moiety is a common feature in compounds with significant biological activity. Research into the biological activity of piperidine derivatives, including the compound , could lead to the discovery of new drugs with various pharmacological effects .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-15-8-10-17(11-9-15)31(29,30)26-14-4-3-5-16(26)12-13-24-20(27)21(28)25-19-7-2-1-6-18(19)23/h1-2,6-11,16H,3-5,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLNFDSIZCXTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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